molecular formula C31H54O3 B1598090 3,4-Didodecoxybenzaldehyde CAS No. 117241-25-5

3,4-Didodecoxybenzaldehyde

Cat. No. B1598090
CAS RN: 117241-25-5
M. Wt: 474.8 g/mol
InChI Key: DCCUOJMQKCHYDO-UHFFFAOYSA-N
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Description

3,4-Didodecoxybenzaldehyde (3,4-DDBA) is an organic compound with the molecular formula C14H22O2. It is a colorless liquid with a sweet, fruity odor. 3,4-DDBA is a derivative of the aromatic aldehyde benzaldehyde and is used as a starting material for the synthesis of a variety of organic compounds. It is also used as a flavoring agent in food, beverages, and cosmetics.

Scientific Research Applications

Electrodeposition and Electrocatalysis

Dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, can be electrodeposited onto glassy carbon electrodes, showing catalytic activity in the electrooxidation of NADH. This property allows for their use in designing biosensors based on dehydrogenase enzymatic activities, indicating potential applications in bioanalytical chemistry and sensor technology (Pariente et al., 1996).

Organic Synthesis

3,4-Dihydroxybenzaldehyde and related compounds serve as precursors or intermediates in organic syntheses. For example, they have been used in the electrosynthesis of organic compounds, showcasing the role of electrochemistry in facilitating organic reactions under ambient conditions (Sherbo et al., 2018). Additionally, derivatives like 4-hydroxybenzaldehyde have been explored as linkers in solid phase organic synthesis, indicating their utility in the synthesis of complex organic molecules (Swayze, 1997).

Biomedical Materials

The interaction of 3,4-dihydroxybenzaldehyde with collagen has been studied to improve the physicochemical properties of collagen fibrils. This research has implications for developing biomedical materials with enhanced thermal stability, mechanical strength, and biocompatibility, useful in tissue engineering and regenerative medicine (Duan et al., 2019).

properties

IUPAC Name

3,4-didodecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUOJMQKCHYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369293
Record name 3,4-bis(dodecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(dodecyloxy)benzaldehyde

CAS RN

117241-25-5
Record name 3,4-bis(dodecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

K2CO3 (50.03 g, 0.362 mol) and 1-bromododecane (90.3 g, 0.362 mol) were added to a solution of 3,4-dihydroxybenzaldehyde (25.0 g, 0.181 mol) in 500 mL of DMF. The reaction mixture was heated at 100° C. for 2 days. The mixture was poured into H2O and extracted with CH2Cl2. The organic layer was dried over anhydrous MgSO4. The solvent was removed under reduced pressure. The crude product was recrystallized from MeOH to give an off-white solid (64.8 g, 72.8%). mp 69-70° C. 1H NMR (200 MHz, CDCl3, δ): 9.80 (s, 1H), 7.36-7.41 (m, 2H), 6.92 (d, J=8.6 Hz, 1H), 4.03 (q, J=6.2 Hz, 4H), 1.81 (m, 4H), 1.44 (m, 4H), 1.24 (s, 32H), 0.85 (t, J=6.4 Hz, 6H). 13C{1H} NMR (200 MHz, CDCl3, δ): 190.92, 154.65, 149.42, 129.85, 126.54, 111.72, 110.93, 69.08, 31.89, 29.58, 29.34, 29.04, 28.96, 25.92, 22.66, 14.07. IR (cm−1): 2916, 2847, 1686, 1672, 1584, 1506, 1277, 1236, 1133, 807, 800. HRMS-FAB (m/z): [M+H]+ calcd for C31H55O3, 475.4151; found, 475.4156. Anal. Calcd for C31H54O3: C, 78.43; H, 11.46. Found: C, 78.46; H, 11.72.
Name
Quantity
50.03 g
Type
reactant
Reaction Step One
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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